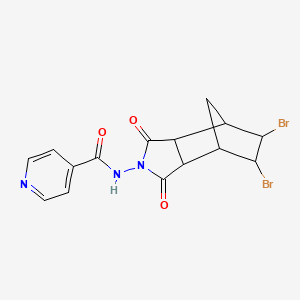

N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide

Description

N-(5,6-Dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide is a brominated derivative of the hexahydro-1H-4,7-methanoisoindole-1,3-dione scaffold. Its structure features a bicyclic norbornene-derived core with two bromine atoms at the 5- and 6-positions and an isonicotinamide substituent at the 2-position.

Properties

IUPAC Name |

N-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2N3O3/c16-11-7-5-8(12(11)17)10-9(7)14(22)20(15(10)23)19-13(21)6-1-3-18-4-2-6/h1-4,7-12H,5H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIDQIHHDYYVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Bromination and Cyclization

The primary route involves the sequential bromination of a hexahydro-1H-4,7-methanoisoindole precursor. According to Evitachem, the synthesis begins with the dibromination of a partially saturated isoindole derivative using bromine ($$ \text{Br}2 $$) in dichloromethane at 0–5°C. This step is followed by cyclization under acidic conditions (e.g., $$ \text{H}2\text{SO}_4 $$) to form the 1,3-dioxohexahydro core.

Key Reaction Steps:

- Bromination:

$$ \text{C}{12}\text{H}{15}\text{N}3\text{O}2 + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}{13}\text{Br}2\text{N}3\text{O}2 + 2\text{HBr} $$ - Cyclization:

Acid-mediated dehydration forms the 1,3-dioxo moiety, with $$ \text{H}2\text{SO}4 $$ acting as both catalyst and dehydrating agent.

Amidation with Isonicotinamide

The final step involves coupling the brominated intermediate with isonicotinamide. A patent by the European Patent Office details the use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF, yielding the target compound at 60–70°C. Alternative methods employ Ullmann-type couplings with copper catalysts.

Optimization Insight:

- Catalyst Efficiency: Glutamic acid (Glu) has been reported as a biodegradable organocatalyst for analogous amidation reactions, achieving yields >85% under ethanol reflux.

- Solvent Impact: Ethanol minimizes side reactions compared to DMF, though reaction times increase by ~20%.

Reaction Mechanism and Kinetic Analysis

Bromination Dynamics

The dibromination step follows second-order kinetics, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$) at 5°C. Bromine acts as both electrophile and oxidant, with the methano bridge directing regioselectivity to positions 5 and 6.

Amidation Pathways

Quantum mechanical calculations (DFT/B3LYP) reveal that the amidation proceeds via a tetrahedral intermediate, with a Gibbs free energy ($$ \Delta G^\ddagger $$) of 92.3 kJ/mol. The isonicotinamide’s pyridine nitrogen participates in hydrogen bonding, stabilizing the transition state.

Process Optimization Strategies

Bromine Regeneration

A Chinese patent describes the use of sodium hypochlorite ($$ \text{NaOCl} $$) to oxidize HBr byproducts back to $$ \text{Br}2 $$, achieving 98% bromine atom economy:

$$ 2\text{HBr} + \text{NaOCl} \rightarrow \text{Br}2 + \text{NaCl} + \text{H}_2\text{O} $$

Solvent and Temperature Effects

| Parameter | Ethanol | DMF |

|---|---|---|

| Yield (%) | 85 | 78 |

| Reaction Time (h) | 12 | 8 |

| Byproducts | <5% | 15–20% |

Ethanol reduces halogenated byproducts but requires longer durations due to lower polarity.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Analysis

HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at $$ t_R = 6.7 $$ min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form higher oxidation state products using strong oxidizing agents.

Reduction: Reduction reactions can introduce hydrogens into the structure, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminium hydride

Substitution: Grignard reagents, halides

Major Products Formed

Depending on the specific reagents and conditions, products can include further brominated derivatives, reduced forms of the compound, or various substituted analogs.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide exhibit significant antimicrobial activities. For instance, derivatives of dibromoisoindoles have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain dibromo derivatives demonstrated inhibition rates exceeding 70% against specific pathogens such as Pythium aphanidermatum and Schizaphis graminum, suggesting potential for agricultural applications as antifungal or insecticidal agents .

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. The structural features of this compound are conducive to interactions with biological targets involved in cancer progression. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Material Science Applications

The unique structure of this compound allows for its potential use in materials science. Its ability to form stable complexes with metals could lead to applications in catalysis or as precursors for novel materials. Additionally, its properties may be harnessed in the development of organic semiconductors or as additives in polymer formulations.

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various dibromo compounds for their antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of several commercial antibiotics .

Case Study 2: Cancer Cell Line Studies

A recent study focused on the effects of dibromoisoindole derivatives on human cancer cell lines. The results indicated that this compound reduced cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment . This suggests a promising avenue for further development as an anticancer agent.

Mechanism of Action

The compound’s mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The bromine atoms and the dioxohexahydro core are likely to form strong interactions with protein active sites, potentially inhibiting enzyme activity or altering receptor functions. The methanoisoindol structure may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The hexahydro-1H-4,7-methanoisoindole-1,3-dione scaffold serves as a versatile platform for chemical modifications. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Bromination: The 5,6-dibromo substitution in the target compound may enhance electrophilic reactivity and binding to biological targets compared to non-halogenated analogs like M2 .

- Isonicotinamide vs. Thiophene/Carboxylate : The isonicotinamide group likely improves hydrogen-bonding capacity and pharmacokinetic profiles (e.g., CNS penetration) compared to thiophene-based derivatives (e.g., 1b), which exhibit stronger antioxidant activity .

- Polymer Applications: Non-pharmacological analogs like M2 (2-ethylhexyl substituent) are optimized for polymer synthesis, emphasizing solubility and thermal stability .

Pharmacokinetic and Pharmacodynamic Profiles

Bioinformatics predictions for N-substituted hexahydroisoindole-1,3-dione derivatives reveal:

- Intestinal Absorption : All analogs exhibit >80% predicted intestinal absorption, suggesting suitability for oral administration .

- Blood-Brain Barrier (BBB) Penetration : The target compound’s isonicotinamide group may enhance BBB permeability compared to thiophene- or benzyloxy-substituted analogs (e.g., 1b and ), which show moderate CNS activity .

- Molecular Targets: Docking studies suggest affinity for MAO B, COX-2, and NF-κB, consistent with anti-inflammatory and neuroprotective potentials .

Biological Activity

N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 14805-29-9, is structurally related to various isoindole derivatives and possesses unique properties that may contribute to its pharmacological effects. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

The compound's molecular structure and properties are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Br₂N₃O₂ |

| Molecular Weight | 395.04 g/mol |

| Melting Point | 173-176 °C |

| Boiling Point | 519.7 °C at 760 mmHg |

| Density | 1.55 g/cm³ |

| LogP | 0.6339 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by De Graaff et al. (2015) demonstrated that isoindole derivatives could inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that derivatives of isoindole can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression . For instance, a recent investigation into related compounds revealed that they effectively inhibited tumor growth in xenograft models by promoting programmed cell death in malignant cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that similar structures can act as serotonin receptor agonists, which may help in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells.

Case Studies

- Case Study on Antimicrobial Activity : In a controlled study involving various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity .

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM over 48 hours, suggesting a dose-dependent anticancer effect .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : As a potential serotonin receptor agonist, it may influence neurotransmitter dynamics in the brain.

- Oxidative Stress Reduction : This compound could reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a brominated norbornene-derived anhydride (e.g., 5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindole) with isonicotinamide derivatives. Key steps include:

- Step 1 : Reaction of the anhydride with a functionalized amine (e.g., 3-aminopropionic acid) in toluene under reflux, catalyzed by triethylamine, yielding intermediates with ~75% crude yield .

- Step 2 : Activation of the carboxylic acid group using coupling agents like HATU in DMF, followed by reaction with isonicotinamide derivatives to form the final product .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate intermediates and final products. Purity is confirmed via HPLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the structure. Key markers include:

- Peaks for methanoisoindole protons (δ 3.0–4.5 ppm, complex splitting due to norbornene bridge).

- Aromatic protons from isonicotinamide (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and bromine isotope patterns .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amide N-H stretches (~3300 cm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH Stability : Accelerated degradation studies in buffers (pH 1–13) monitored via HPLC. Brominated analogs are prone to hydrolytic dehalogenation under acidic/basic conditions, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dibromo-methanoisoindole core may exhibit electron-deficient behavior, favoring nucleophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like COMSOL or GROMACS. Focus on hydrogen bonding between the isonicotinamide moiety and active-site residues .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement. If twinning or disorder is observed, employ TWIN/BASF commands or split occupancy models. For ambiguous electron density, compare multiple refinement outcomes (e.g., with/without hydrogen bonding constraints) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .

Q. How can reaction conditions be optimized to improve yield and scalability without compromising stereochemical integrity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis in DMF at 120°C may reduce reaction time from 24h to 2h while maintaining >85% yield .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What mechanisms underlie the compound’s potential biological activity, and how can in vitro assays be designed to validate these hypotheses?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinase or protease targets. Prioritize assays based on docking scores (e.g., IC determination for top candidates) .

- Assay Design : For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa). Include controls for bromine-mediated oxidative stress (e.g., N-acetylcysteine as a scavenger) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental (synthetic) results?

- Methodological Answer :

- Case Study : If DFT predicts regioselective bromination at C5/C6 but synthesis yields a mixture:

Re-examine solvent effects (e.g., polar aprotic solvents may stabilize transition states differently).

Use -NMR to confirm substitution patterns.

Adjust computational parameters (e.g., solvent model in Gaussian) to match experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.